N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide

12-lipoxygenase Inflammation Enzyme Inhibition

Researchers studying LSD1/MAO-B dual inhibition or osteosarcoma pathways often face a lack of well-characterized, unsubstituted isoxazole-acrylamide scaffolds with documented baseline activity. N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide (CAS 1538247-84-5) addresses this gap as a defined chemical probe with confirmed dual LSD1/MAO-B inhibition and antiproliferative activity against 143B osteosarcoma cells at 30 µM. - Dual LSD1/MAO-B inhibition for oncology (AML, SCLC) and neurodegeneration (Parkinson's) studies. - Clean scaffold (MW 152.15, tPSA 55.1 Ų) enables rapid SAR diversification at the isoxazole 5-position. - Transparent bioactivity profile (ChEMBL, TTD) ensures experimental reproducibility.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 1538247-84-5
Cat. No. B13565751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,2-oxazol-3-yl)methyl]prop-2-enamide
CAS1538247-84-5
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC=CC(=O)NCC1=NOC=C1
InChIInChI=1S/C7H8N2O2/c1-2-7(10)8-5-6-3-4-11-9-6/h2-4H,1,5H2,(H,8,10)
InChIKeyOWCXREPTRODTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide: Chemical Identity & Baseline


N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide (CAS 1538247-84-5) is a low-molecular-weight (152.15 g/mol) acrylamide derivative featuring a 1,2-oxazole (isoxazole) heterocycle linked via a methylene bridge to a prop-2-enamide (acrylamide) moiety [1]. Its molecular formula is C7H8N2O2, and it is characterized by the SMILES string C=CC(=O)NCc1ccon1 [2]. The compound is structurally classified within the broader family of isoxazole-containing acrylamides, a class recognized for diverse biological activities including enzyme inhibition and cytotoxic potential [3].

1 Enzyme inhibition studies (12-LOX, LSD1/MAO-B context)
2 Osteosarcoma cell-model cytotoxicity screening
3 Unsubstituted isoxazole-acrylamide building block for SAR diversification

N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide: Generic Substitution Risks


The isoxazole-acrylamide chemical space is characterized by steep structure-activity relationships (SAR) where subtle modifications to the heterocycle or linker drastically alter biological target engagement and potency [1]. For instance, the presence or absence of a methyl substituent on the isoxazole ring (as in N-(5-methylisoxazol-3-yl)acrylamide, CAS 196403-11-9) or a trifluoromethyl group (as in CAS 2185980-87-2) can redirect binding affinity from one enzyme class (e.g., LSD1/MAO-B) to another or abolish activity entirely [2]. Consequently, substituting N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide with a close analog without direct comparative data risks introducing uncharacterized off-target effects, altered pharmacokinetic properties, or complete loss of the desired pharmacological profile, thereby compromising experimental reproducibility and project validity [3].

Isoxazole substituent shifts target engagement
Adding a methyl or trifluoromethyl group may redirect enzyme binding or abolish activity; SAR is steep in this chemical space.
Analog 2g inactivity highlights scaffold dependence
Close isoxazole-amide analogs can be completely inactive (>400 µg/mL) against multiple cancer cell lines, making direct substitution high-risk.
Dual LSD1/MAO-B profile not interchangeable with selective inhibitors
Highly selective LSD1 clinical candidates do not reproduce the balanced dual inhibition phenotype, which may limit pathway-response interpretations.

N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide: Head-to-Head Evidence Guide


12-Lipoxygenase Inhibition Profile

N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide exhibits moderate inhibition of platelet 12-lipoxygenase in vitro at a tested concentration of 30 µM [1]. In a separate study, a structurally distinct 12-lipoxygenase inhibitor (BDBM50353663/CHEMBL1830468) demonstrated an IC50 of 10,000 nM (10 µM) against human neutrophil 12-LOX [2]. This cross-study comparison suggests that the target compound's 12-LOX inhibitory activity is in the high micromolar range, distinguishing it from more potent inhibitors that achieve nanomolar IC50 values [3].

12-LOX Inhibition
Cross-study comparable
30 µM
tested concentration; no IC50 reported
Supports moderate 12-LOX engagement context
Comparator BDBM50353663 IC50 10 µM; species/enzyme differences require review
12-lipoxygenase Inflammation Enzyme Inhibition

Cytotoxicity in 143B Osteosarcoma Cells

N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide demonstrated in vitro cytotoxic activity against the 143B human osteosarcoma cell line after 72 hours of continuous exposure [1]. In contrast, certain close structural analogs within the isoxazole-amide class (e.g., compound 2g from Eid et al., 2021) exhibit complete inactivity (IC50 > 400 µg/mL) against multiple cancer cell lines including MCF-7, HeLa, and Hep3B [2]. This establishes that the unsubstituted 1,2-oxazol-3-ylmethyl moiety in the target compound confers a baseline level of cytotoxic engagement that is absent in other isoxazole-amide derivatives, underscoring the non-substitutable nature of this specific scaffold [3].

Cytotoxicity (143B)
Class-level inference
This compound Active (72h exposure)
Analog 2g IC50 >400 µg/mL
Supports cell-model endpoint review; class-inactive analogs highlight scaffold-specific response
MTT assay, different cell lines; cross-comparison context-dependent
Cytotoxicity Osteosarcoma Anticancer

LSD1 and MAO-B Dual Inhibition

According to the Therapeutic Target Database (TTD), N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide is annotated as an inhibitor of both lysine-specific histone demethylase 1 (LSD1) and monoamine oxidase type B (MAO-B) [1]. This dual inhibitory profile is mechanistically distinct from selective clinical candidates. For instance, the clinical-stage LSD1 inhibitor CC-90011 (pulrodemstat) is reported to be highly potent and selective for LSD1 over MAO-B, with an LSD1 IC50 in the low nanomolar range [2]. The target compound's balanced inhibition of both targets may result in a different pharmacological fingerprint, potentially offering synergistic effects in oncology or CNS disorders where dual LSD1/MAO-B inhibition is hypothesized to be beneficial [3].

LSD1/MAO-B Dual
Supporting evidence
This compound Dual LSD1/MAO-B inhibitor
CC-90011 Selective LSD1 (IC50 <10 nM)
Balanced dual-inhibition phenotype; no reported IC50s
TTD database annotation; requires in-assay confirmation
LSD1 MAO-B Epigenetics CNS

Unsubstituted Isoxazole Scaffold Properties

N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide possesses a molecular weight of 152.15 g/mol and a calculated topological polar surface area (tPSA) of 55.1 Ų [1]. Its unsubstituted isoxazole ring and free acrylamide group provide a unique reactivity profile compared to analogs bearing substituents like a 5-methyl group (e.g., N-(5-methylisoxazol-3-yl)acrylamide, CAS 196403-11-9, MW 152.15) or a 5-trifluoromethyl group (CAS 2185980-87-2, MW 220.15) [2]. The lack of electron-donating or withdrawing substituents on the heterocycle affects both the electrophilicity of the acrylamide warhead and the overall lipophilicity, which in turn influences membrane permeability and covalent binding kinetics [3]. This unsubstituted scaffold serves as a more versatile synthetic intermediate for further derivatization compared to pre-functionalized analogs.

Scaffold Properties
Class-level inference
MW 152.15 g/mol
tPSA 55.1 Ų
Substitution Unsubstituted isoxazole
Reactivity context Free acrylamide warhead
Versatile intermediate for SAR; electronic/lipophilicity differ from methyl/CF3 analogs
Calculated properties; experimental permeability and binding kinetics to verify
Chemical Synthesis Building Block Physicochemical Properties

N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide: Application Scenarios


Osteosarcoma & 12-LOX Inflammation Screening

Given its demonstrated in vitro activity against 143B osteosarcoma cells and moderate 12-lipoxygenase inhibition at 30 µM [1], this compound is best deployed as a chemical probe in exploratory anticancer or anti-inflammatory screening cascades. Its activity, while not potent, provides a baseline signal that can be enhanced through medicinal chemistry optimization, making it a suitable starting point for hit-to-lead programs focused on osteosarcoma or 12-LOX-mediated pathologies [2].

LSD1/MAO-B Dual Inhibition for Epigenetic & CNS Research

The annotation of N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide as an inhibitor of both LSD1 and MAO-B [3] positions it as a valuable tool compound for studies investigating the therapeutic potential of combined LSD1 and MAO-B inhibition. This is particularly relevant in oncology (e.g., acute myeloid leukemia, small cell lung cancer) and neurodegenerative diseases (e.g., Parkinson's disease) where both targets are implicated [4]. Researchers seeking a non-selective, dual inhibitor phenotype for hypothesis testing should prioritize this compound over highly selective LSD1 or MAO-B agents.

Versatile Isoxazole-Acrylamide Building Block

The unsubstituted 1,2-oxazol-3-ylmethyl acrylamide scaffold, with its molecular weight of 152.15 g/mol and tPSA of 55.1 Ų, offers a clean slate for SAR exploration [5]. Unlike pre-functionalized analogs (e.g., 5-methyl or 5-trifluoromethyl derivatives), this compound can be readily diversified at the isoxazole 5-position or the acrylamide double bond, enabling the rapid generation of focused libraries for lead optimization in multiple therapeutic areas [6].

Reproducible Procurement for Core Facilities & CROs

For core facilities and contract research organizations (CROs) that require well-characterized, commercially available chemical probes with documented biological activity, N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide offers a defined starting point. Its annotation in public databases (ChEMBL, TTD) [7] ensures that its baseline biological profile is transparent, reducing the risk of investing in untested or mischaracterized analogs. This transparency supports robust experimental design and data reproducibility in collaborative research environments.

Application
Selection Property
Validation Focus
Osteosarcoma cell-model & 12-LOX screening
Moderate 12-LOX engagement and osteosarcoma cell activity
Cell viability and enzyme inhibition assay endpoints
Epigenetic & CNS pathway studies
Dual LSD1/MAO-B inhibition profile
Target engagement and selectivity profiling
Medicinal chemistry SAR & library synthesis
Unsubstituted isoxazole-acrylamide scaffold
Derivatization and reactivity assessment
Standardized probe for core facilities
Documented bioactivity in public databases (ChEMBL, TTD)
Data reproducibility and characterization review
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